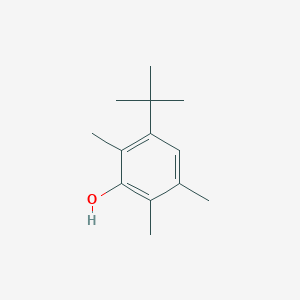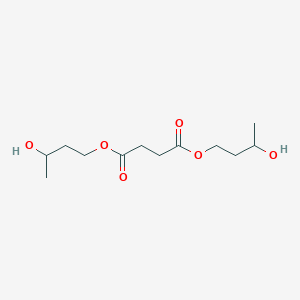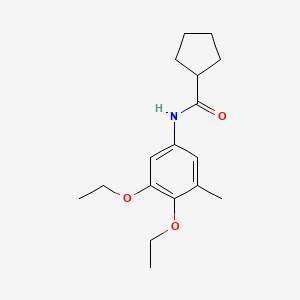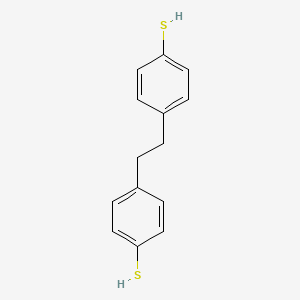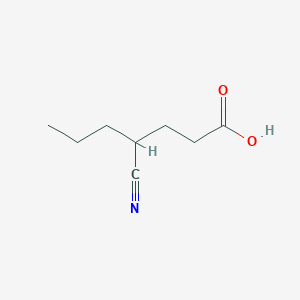
4-Cyanoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanoheptanoic acid is an organic compound with the molecular formula C8H13NO2. It is characterized by the presence of a cyano group (-CN) attached to the fourth carbon of a heptanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Cyanoheptanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromoheptanoic acid with sodium cyanide in a nucleophilic substitution reaction. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. Another method involves the hydrolysis of 4-cyanoheptanenitrile, which can be obtained through the reaction of 4-bromoheptane with sodium cyanide.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nucleophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 4-Carboxyheptanoic acid.
Reduction: 4-Aminoheptanoic acid.
Substitution: Various substituted heptanoic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyanoheptanoic acid finds applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-cyanoheptanoic acid depends on its specific application. In chemical reactions, the cyano group acts as an electrophile, facilitating nucleophilic substitution and addition reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
4-Cyanoheptanoic acid can be compared with other similar compounds, such as:
4-Cyanopentanoic acid: Similar structure but with a shorter carbon chain.
4-Cyanohexanoic acid: Similar structure but with a different carbon chain length.
4-Cyanobutanoic acid: Similar structure but with an even shorter carbon chain.
Uniqueness
The uniqueness of this compound lies in its specific carbon chain length and the position of the cyano group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
95577-46-1 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
4-cyanoheptanoic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-3-7(6-9)4-5-8(10)11/h7H,2-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
SDUVARGIUSLKPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




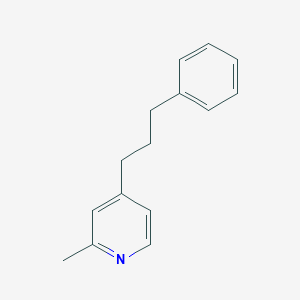
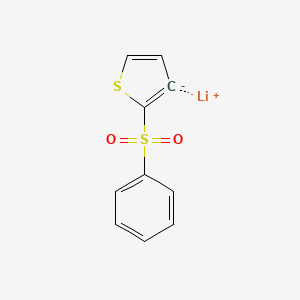
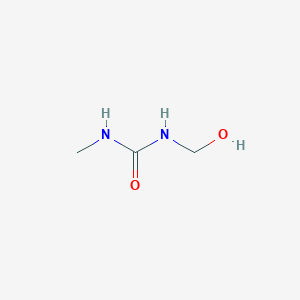
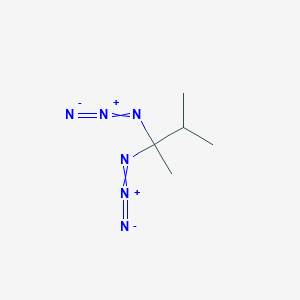
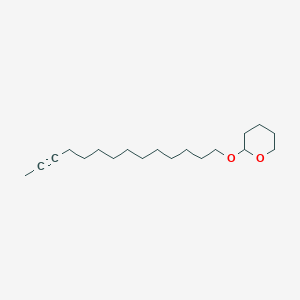
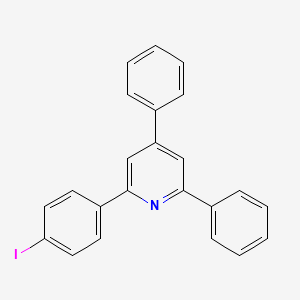
![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
